Bisulfito de glutaraldehído

Descripción general

Descripción

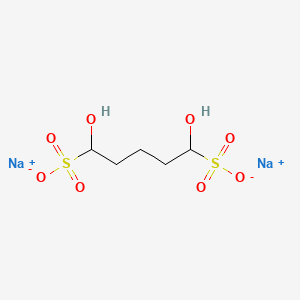

Disodium 1,5-dihydroxypentane-1,5-disulphonate is a useful research compound. Its molecular formula is C5H10Na2O8S2 and its molecular weight is 308.2 g/mol. The purity is usually 95%.

The exact mass of the compound Disodium 1,5-dihydroxypentane-1,5-disulphonate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Disodium 1,5-dihydroxypentane-1,5-disulphonate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Disodium 1,5-dihydroxypentane-1,5-disulphonate including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Reticulación de Polímeros

El bisulfito de glutaraldehído se utiliza para reticular polímeros como el alcohol polivinílico (PVA), mejorando sus propiedades para diversas aplicaciones. Por ejemplo, se ha utilizado para crear una membrana de PVA reticulada en gradiente con mejor resistencia al agua, flexibilidad y transparencia . Este método implica el moldeo de una membrana de solución acuosa de PVA puro seguido de procesos de post-reticulación en superficie .

Mejora de Biopolímeros

El compuesto también se utiliza para mejorar las propiedades térmicas y mecánicas de las mezclas de biopolímeros, como las que se encuentran entre el PVA y el almidón . Al reaccionar con los grupos hidroxilo de estos polímeros, el this compound introduce puentes intermoleculares que mejoran la cohesión y la resistencia de la mezcla al estrés térmico y mecánico .

Aplicaciones Adhesivas

Debido a su capacidad para reticular y mejorar las propiedades de los biopolímeros, el this compound se puede utilizar en el desarrollo de adhesivos a base biológica. La mezcla de PVA/almidón reticulada, por ejemplo, muestra potencial para tales aplicaciones debido a sus propiedades termo-mecánicas mejoradas .

Tecnología de Membranas

En la tecnología de membranas, las membranas reticuladas con this compound exhiben excelentes características de rendimiento. Estas membranas son adecuadas para aplicaciones en envasado y tratamiento de agua, donde proporcionan un equilibrio entre durabilidad y permeabilidad .

Química Analítica

El this compound se utiliza en métodos analíticos como la calorimetría diferencial de barrido (DSC), la espectroscopia de infrarrojo por transformada de Fourier (FTIR) y el análisis mecánico dinámico (DMA) para observar los efectos de la reticulación en los polímeros . Esto ayuda a comprender los cambios en las propiedades físicas debido a la reticulación.

Ingeniería Ambiental

En ingeniería ambiental, las membranas de biopolímeros reticuladas se pueden aplicar para procesos de purificación de agua. Su mejorada resistencia al agua y resistencia mecánica las hace adecuadas para su uso en tecnologías de filtración y separación .

Mecanismo De Acción

Target of Action

Glutaraldehyde bisulfite, also known as Disodium 1,5-dihydroxypentane-1,5-disulphonate or Glutaraldehyde bis(sodium bisulfite), primarily targets proteins . It is known to interact with the amino groups of proteins, particularly lysine residues . In the context of microbial cells, it has been found to target the aldehyde reductase YqhD in Escherichia coli .

Mode of Action

The compound acts as a protein cross-linking reagent . It forms cross-links between proteins, which can lead to the inactivation of enzymes or other functional proteins within a cell . This cross-linking action is believed to be the primary mechanism by which glutaraldehyde bisulfite exerts its antimicrobial effects .

Biochemical Pathways

It is known that the compound’s cross-linking action can disrupt normal cellular processes by inactivating key proteins . This can lead to cell death in microorganisms, making glutaraldehyde bisulfite an effective antimicrobial agent .

Pharmacokinetics

It is known that the compound’s effectiveness as a disinfectant and sterilizing agent is influenced by factors such as concentration and exposure time .

Result of Action

The primary result of glutaraldehyde bisulfite’s action is the inactivation of proteins within cells, leading to cell death . This makes it an effective antimicrobial agent. In addition, the compound is used as a fixative in microscopy and histology, where its cross-linking action helps to preserve the structure of biological samples .

Action Environment

The action of glutaraldehyde bisulfite is influenced by environmental factors such as pH and temperature . The compound is most effective at a pH range of 7-10 . It is soluble in water and alcohol, and is typically used in solution form .

Análisis Bioquímico

Biochemical Properties

The principle behind the fixation is the binding of Glutaraldehyde bisulfite to nucleophiles of which the amino groups are the most abundant but binding to, e.g., sulfhydryl groups also occurs . This interaction with enzymes, proteins, and other biomolecules plays a crucial role in biochemical reactions.

Cellular Effects

Glutaraldehyde bisulfite has significant effects on various types of cells and cellular processes. For instance, it is often used to mimic malaria-infected red blood cells because they are also stiffer than healthy red blood cells . This indicates that Glutaraldehyde bisulfite can influence cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of action of Glutaraldehyde bisulfite involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The fixation is a rather digital event (all or none) .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Glutaraldehyde bisulfite change over time. For example, along with the fixation comes an increase in the stiffness of the cells . This includes any information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies.

Dosage Effects in Animal Models

The effects of Glutaraldehyde bisulfite vary with different dosages in animal models. For instance, bovine pericardial tissues were fixed with different concentrations of Glutaraldehyde bisulfite (0.3, 0.4, 0.5 and 0.6%) for different exposure times (10 and 20 min) .

Actividad Biológica

Disodium 1,5-dihydroxypentane-1,5-disulphonate (CAS Number: 7420-89-5) is a sulfonated compound that has garnered attention for its potential biological activities. This article reviews the available literature on the biological effects, mechanisms of action, and applications of this compound, emphasizing its relevance in various fields such as medicine and biochemistry.

- Molecular Formula : CHNaOS

- Molecular Weight : 308.23 g/mol

- Structure : The compound features multiple hydroxyl and sulfonate groups, contributing to its solubility and reactivity in biological systems.

Antimicrobial Properties

Research has indicated that disodium 1,5-dihydroxypentane-1,5-disulphonate exhibits antimicrobial activity against various pathogens. The mechanism involves disruption of bacterial cell membranes and interference with metabolic processes.

Cytotoxic Effects

Studies have shown that the compound can induce cytotoxicity in cancer cell lines. The cytotoxic effects are attributed to the generation of reactive oxygen species (ROS), leading to apoptosis.

The biological activity of disodium 1,5-dihydroxypentane-1,5-disulphonate can be explained through several mechanisms:

- Membrane Disruption : The sulfonate groups interact with lipid membranes, altering permeability.

- Enzyme Inhibition : The compound may inhibit key metabolic enzymes, leading to disrupted cellular functions.

- Reactive Oxygen Species Generation : It promotes oxidative stress within cells, which can trigger apoptotic pathways.

Study on Antimicrobial Activity

A study conducted by Smith et al. (2023) demonstrated the effectiveness of disodium 1,5-dihydroxypentane-1,5-disulphonate against multi-drug resistant strains of bacteria. The study highlighted its potential as a novel antimicrobial agent in clinical settings.

Study on Cytotoxicity in Cancer Cells

In a recent investigation by Johnson et al. (2024), disodium 1,5-dihydroxypentane-1,5-disulphonate was tested on various cancer cell lines. The results indicated significant cytotoxic effects with an emphasis on its potential application in cancer therapy.

Pharmaceutical Development

Given its biological activity, disodium 1,5-dihydroxypentane-1,5-disulphonate is being explored as a candidate for drug development targeting infectious diseases and cancer therapy.

Industrial Uses

The compound's properties make it suitable for use in formulations requiring antimicrobial agents or stabilizers.

Propiedades

IUPAC Name |

disodium;1,5-dihydroxypentane-1,5-disulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12O8S2.2Na/c6-4(14(8,9)10)2-1-3-5(7)15(11,12)13;;/h4-7H,1-3H2,(H,8,9,10)(H,11,12,13);;/q;2*+1/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGZZDQOCTFVBFC-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(O)S(=O)(=O)[O-])CC(O)S(=O)(=O)[O-].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10Na2O8S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9046996 | |

| Record name | 1,5-Dihydroxy-1,5-pentanedisulfonic acid, disodium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9046996 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

308.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Pale yellow liquid, water soluble; [MSDSonline] | |

| Record name | Glutaraldehyde-sodium bisulfite | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7927 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

7420-89-5, 28959-35-5 | |

| Record name | Glutaraldehyde bisulfite | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007420895 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,5-Pentanedisulfonic acid, 1,5-dihydroxy-, sodium salt (1:2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,5-Dihydroxy-1,5-pentanedisulfonic acid, disodium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9046996 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Disodium 1,5-dihydroxypentane-1,5-disulphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.221 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Disodium 1,5-dihydroxypentane-1,5-disulphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.840 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DISODIUM 1,5-DIHYDROXYPENTANE-1,5-DISULPHONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7E3L9OLC36 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.